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Mereletinib (also known as Osimertinib or AZD9291) represents a significant advancement in

targeted cancer therapy. As a third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI), it is specifically designed to target both EGFR-sensitizing and

T790M resistance mutations in non-small cell lung cancer (NSCLC), while sparing the wild-type

form of the receptor.[1][2][3] The intricate molecular architecture of Mereletinib necessitates a

multi-step synthesis, where the selection and quality of key intermediates are paramount to

achieving high yield and purity in the final active pharmaceutical ingredient (API).[4][5]

This application note provides a detailed examination of 3-Fluoro-2-methoxy-5-nitroaniline, a

pivotal intermediate in several patented and optimized synthetic routes for Mereletinib.[4][6] We

will explore its physicochemical properties, its strategic importance, and provide a detailed,

field-proven protocol for its incorporation into the Mereletinib scaffold. This guide is intended for

researchers, chemists, and drug development professionals engaged in the synthesis of

advanced oncology therapeutics.

Physicochemical Profile of the Key Intermediate
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3-Fluoro-2-methoxy-5-nitroaniline is a highly functionalized aromatic compound. Its structure
is strategically designed with reactive sites that are exploited in sequential reactions.[7] The
presence of the nitro group, fluoro group, and the aniline moiety allows for a series of selective
transformations, making it a versatile building block.[7][8]

Property Value Source

3-fluoro-5-methoxy-2-

IUPAC Name ) N [9]
nitroaniline

Molecular Formula C7H7FN203 [9][10]

Molecular Weight 186.14 g/mol [9][10]
Pale yellow to orange-red

Appearance )
crystalline powder
Sparingly soluble in water;

Solubility soluble in organic solvents like ~ [10][11]
ethanol, acetone, and THF.

Storage Temperature Refrigerator

) Aniline (-NHz), Nitro (-NO2),
Key Functional Groups [7]
Fluoro (-F), Methoxy (-OCHs3)

Strategic Importance in Mereletinib Synthesis

The specific arrangement of functional groups on the 3-Fluoro-2-methoxy-5-nitroaniline ring
is not coincidental; it is a masterful piece of chemical design that dictates its role in the
synthesis.

 Aniline Group (-NHz): This primary amine serves as the key nucleophile for the initial
coupling reaction with the substituted pyrimidine core of the drug, forming the first crucial C-
N bond.[4][12]

e Fluoro Group (-F): The fluorine atom acts as a leaving group in a subsequent nucleophilic
aromatic substitution (SNAr) reaction. Its high electronegativity activates the ring for this
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substitution, allowing for the introduction of the critical N,N,N'-trimethylethane-1,2-diamine
side chain, which is essential for the drug's biological activity and pharmacokinetic profile.[4]

e Nitro Group (-NO2): This group is a synthetic placeholder. It is chemically inert during the
initial coupling reactions but is readily reduced to a primary amine in a later step. This newly
formed amine is then acylated with acryloyl chloride to create the covalent "warhead" of
Mereletinib, which irreversibly binds to the Cys797 residue in the ATP-binding site of the
mutant EGFR.[13][14]

o Methoxy Group (-OCHs): The methoxy group is an integral part of the final molecular
structure, contributing to the binding affinity and overall electronic properties of the molecule.
[15]

Overall Synthetic Workflow

The synthesis of Mereletinib from 3-Fluoro-2-methoxy-5-nitroaniline involves a convergent
approach, where the aniline intermediate is coupled with a pre-synthesized pyrimidine-indole
core. The subsequent steps build the remainder of the molecule in a logical sequence.
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Preparation of Core Fragments

1-Methyl-1H-indole 2,4-Dichloropyrimidine 4-Fluoro-2-methoxyaniline

Synthesis of Key Intermediates

3-(2-Chloropyrimidin-4-yl)-
1-methyl-1H-indole

3-Fluoro-2-methoxy-
5-nitroaniline

SNA_r|{(Condensation)

Core Assembly and Furctionalization

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-
4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine

}NA_r (Sidechain Addition)

Sidechain Addition Product
(Nitro Intermediate)

&“tro Reduction

Reduced Aniline
(Amine Intermediate)

Acylation

Final Produc¢t Formation

Mereletinib (Osimertinib)

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of Mereletinib.
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Detailed Synthesis Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood by trained
personnel, using appropriate personal protective equipment (PPE), including safety glasses,
lab coats, and gloves.

Protocol 1: Synthesis of Intermediate N-(4-fluoro-2-
methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-
pyrimidinamine

This protocol describes the crucial SNAr condensation reaction between the pyrimidine-indole

core and our key aniline intermediate.

Rationale: This step assembles the two primary fragments of the final molecule. The reaction is
typically acid-catalyzed to activate the chloropyrimidine for nucleophilic attack by the aniline.
[12] A high-boiling point aprotic solvent like 1,4-dioxane is used to facilitate the required
reaction temperature.

Materials:

3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq)

3-Fluoro-2-methoxy-5-nitroaniline (1.0 eq)

Methanesulfonic acid (1.2 eq)

1,4-Dioxane (solvent)

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

Procedure:

» To a suitable reaction vessel, charge 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (10.26
mol), 3-fluoro-2-methoxy-5-nitroaniline (10.26 mol), and 1,4-dioxane (42.5 L).[12]

e Add methanesulfonic acid (12.28 mol) to the mixture.[12]
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e Heat the reaction mixture to 80°C and stir for approximately 5 hours. Monitor the reaction
progress by TLC or LC-MS.[12]

e Upon completion, cool the mixture and add DIPEA (22.60 mol) to neutralize the acid and
precipitate the product.[12]

o Filter the resulting solid and dry it under vacuum to yield the target compound, N-(4-fluoro-2-
methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine. An expected yield is
approximately 90%.[12]

Protocol 2: Introduction of the Side Chain and Final
Assembly

This multi-step, one-pot sequence transforms the coupled intermediate into the final API.

Rationale: The sequence begins with a second SNAr reaction, where the electron-deficient
fluoro-substituted ring is attacked by N,N,N'-trimethylethane-1,2-diamine.[12] The subsequent
nitro reduction is a classic transformation, often achieved with reducing agents like iron powder
in the presence of an acid source like ammonium chloride, or through catalytic hydrogenation.
[2][12] The final acylation is an amide bond formation that must be performed under controlled,
often cold, conditions to prevent polymerization of the acryloyl chloride.[2][13]

Materials:

e Product from Protocol 1 (1.0 eq)

e N,N,N'-trimethylethane-1,2-diamine (1.3 eq)
« DIPEA (1.3 eq)

¢ N,N-Dimethylacetamide (DMAC) (solvent)

e lron powder (5.0 eq)

o Ammonium chloride (5.0 eq)

o Ethanol/Water (solvent for reduction)
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e Acryloyl chloride (1.1 eq)

o Triethylamine (TEA) or DIPEA (base for acylation)

e Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent for acylation)
Procedure:

» Side Chain Addition: Dissolve the product from Protocol 1 (4.58 mol) in DMAc (12.6 L). Add
N,N,N'-trimethylethane-1,2-diamine (6.00 mol) and DIPEA (5.96 mol).[12] Heat the mixture to
80-100°C and stir for 5-6 hours.[2][12] After cooling, work up the reaction with an aqueous
NaOH solution and filter the solid product. The expected yield is typically >97%.[12]

» Nitro Group Reduction: Suspend the nitro compound from the previous step (1.0 eq) in a
mixture of ethanol and water.[2] Add ammonium chloride (5.0 eq) followed by iron powder
(5.0 eq).[2] Heat the mixture to reflux (approx. 80-85°C) for 2-4 hours, monitoring by TLC/LC-
MS.[13] Upon completion, cool the reaction, filter off the iron salts, and concentrate the
filtrate to obtain the crude aniline intermediate. This intermediate is often unstable and used
directly in the next step.[12][13]

o Final Acylation: Dissolve the crude aniline intermediate (1.0 eq) in a dry aprotic solvent like
DCM or THF and cool the solution to 0°C in an ice bath.[13] Add a base such as TEA or
DIPEA (1.5 eq).[13] Slowly add acryloyl chloride (1.1 eq) dropwise, ensuring the temperature
remains at or below 0°C.[2]

 After the addition is complete, allow the reaction to warm to room temperature and stir for 3
hours.[13]

e Quench the reaction by adding water. Extract the product with DCM. Wash the organic layer
with saturated sodium bicarbonate solution and then brine.[13]

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure. The crude Mereletinib can be purified by column chromatography or
recrystallization to obtain the final product as a solid.[13]

Reaction Mechanism Visualization
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The core of the assembly relies on sequential Nucleophilic Aromatic Substitution (SNAr)

reactions. The mechanism involves the attack of a nucleophile on the electron-deficient

aromatic ring, forming a temporary, negatively charged intermediate known as a Meisenheimer

complex, which then re-aromatizes by expelling a leaving group.

Caption: Generalized SNAr mechanism for the sidechain addition.

Quality Control & Analytical Characterization

Rigorous analytical testing is essential to ensure the purity and identity of both the 3-Fluoro-2-

methoxy-5-nitroaniline intermediate and the final Mereletinib product.

3-Fluoro-2-methoxy-5-

Analysis Type . . Mereletinib (Osimertinib)
nitroaniline
] Complex spectrum showing
Expected peaks for aromatic o o
aromatic, indole, pyrimidine,
protons, methoxy group ) ) ) ]
) N and aliphatic protons, including
1H NMR (singlet ~3.9 ppm), and aniline o
) the characteristic vinyl protons
protons (broad singlet ~3.9 ]
of the acrylamide group (~5.7-
ppm).[11]
6.8 ppm).
Purity assessment, typicall Purity assessment, typicall
HPLC/UPLC Y P Y Y P Y
>95%. >99.5% for AP1.[4]
LCMS Confirmation of molecular Confirmation of molecular
weight (m/z = 187.05 [M+H]*). weight (m/z = 500.25 [M+H]*).
Pale yellow to orange-red Off-white to pale yellow solid.
Appearance
powder. [16]
Conclusion

3-Fluoro-2-methoxy-5-nitroaniline is a cornerstone intermediate in the efficient and scalable

synthesis of Mereletinib. Its carefully designed structure allows for a robust and sequential

assembly of the complex drug molecule. The protocols outlined in this note, derived from

established literature and patents, provide a reliable framework for laboratory-scale synthesis.
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Mastery of these steps is critical for any organization involved in the development and

manufacturing of this vital third-generation EGFR inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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